Cas no 348635-46-1 (4-Chloro-2-cyano-3-methoxypyridine)
4-Chloro-2-cyano-3-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-cyano-3-methoxypyridine
- 2-Pyridinecarbonitrile, 4-chloro-3-methoxy-
- 4-Chloro-2-cyano-3-methoxypyridine
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- Inchi: 1S/C7H5ClN2O/c1-11-7-5(8)2-3-10-6(7)4-9/h2-3H,1H3
- InChI Key: ALQJCQNSWKKHSW-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C#N)C=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 177
- XLogP3: 1.5
- Topological Polar Surface Area: 45.9
4-Chloro-2-cyano-3-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026002486-250mg |
4-Chloro-2-cyano-3-methoxypyridine |
348635-46-1 | 97% | 250mg |
$714.00 | 2023-09-02 | |
| Alichem | A026002486-500mg |
4-Chloro-2-cyano-3-methoxypyridine |
348635-46-1 | 97% | 500mg |
$1048.60 | 2023-09-02 | |
| Alichem | A026002486-1g |
4-Chloro-2-cyano-3-methoxypyridine |
348635-46-1 | 97% | 1g |
$1814.40 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448523-1g |
4-Chloro-3-methoxypicolinonitrile |
348635-46-1 | 98% | 1g |
¥20338.00 | 2024-05-17 |
4-Chloro-2-cyano-3-methoxypyridine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-Chloro-2-cyano-3-methoxypyridine
Introduction to 4-Chloro-2-cyano-3-methoxypyridine (CAS No. 348635-46-1)
4-Chloro-2-cyano-3-methoxypyridine, identified by its Chemical Abstracts Service (CAS) number 348635-46-1, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This heterocyclic compound belongs to the pyridine family, characterized by a nitrogen atom incorporated into a six-membered aromatic ring. The presence of multiple functional groups—chloro, cyano, and methoxy—makes it a versatile building block for the development of various bioactive molecules.
The structural configuration of 4-Chloro-2-cyano-3-methoxypyridine imparts unique reactivity that has garnered attention from synthetic chemists and biologists alike. The chloro substituent at the 4-position enhances electrophilic aromatic substitution reactions, while the cyano group at the 2-position introduces nucleophilic centers for further functionalization. Additionally, the methoxy group at the 3-position provides a hydroxyl-like environment, facilitating diverse chemical transformations. This combination of substituents makes it an invaluable precursor in medicinal chemistry.
In recent years, 4-Chloro-2-cyano-3-methoxypyridine has been extensively studied for its potential applications in drug discovery. Its structural motif is reminiscent of several pharmacophores found in therapeutic agents targeting neurological disorders, infectious diseases, and cancer. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in metabolic pathways relevant to inflammation and neurodegeneration. The cyano group, in particular, has been utilized to develop compounds with antimicrobial properties, leveraging its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
One of the most compelling aspects of 4-Chloro-2-cyano-3-methoxypyridine is its role in synthesizing complex molecules through cross-coupling reactions. The chloro substituent readily participates in palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon bonds with precision. These reactions are pivotal in constructing polycyclic frameworks that mimic natural products and lead compounds. Moreover, the methoxy group can be oxidized or reduced to introduce additional functional diversity, expanding the synthetic toolbox for medicinal chemists.
Recent advancements in computational chemistry have further highlighted the utility of 4-Chloro-2-cyano-3-methoxypyridine as a scaffold for drug design. Molecular modeling studies have demonstrated that derivatives of this compound can effectively bind to protein targets through multiple interactions. For example, virtual screening campaigns have identified analogs capable of inhibiting kinases implicated in cancer progression by occupying specific binding pockets within the enzyme active sites. The cyano group’s ability to form hydrogen bonds with backbone amides and side chains has been particularly crucial in optimizing binding affinities.
The agrochemical industry has also benefited from the versatility of 4-Chloro-2-cyano-3-methoxypyridine. Its derivatives exhibit herbicidal and fungicidal activities by interfering with essential metabolic pathways in plants and fungi. The chloro and cyano groups contribute to the lipophilicity necessary for membrane penetration, while the methoxy group enhances solubility and stability under environmental conditions. Such properties make it an attractive candidate for developing next-generation crop protection agents that are both effective and environmentally sustainable.
The synthesis of 4-Chloro-2-cyano-3-methoxypyridine itself is a testament to modern synthetic methodologies. Traditional approaches often involve multi-step sequences starting from readily available pyridine precursors. However, recent innovations have streamlined these processes using catalytic methods that minimize waste and improve yields. For instance, one such method employs transition metal catalysis to achieve selective functionalization at specific positions on the pyridine ring without compromising regioselectivity. These advancements not only enhance efficiency but also align with green chemistry principles by reducing hazardous byproducts.
In conclusion,4-Chloro-2-cyano-3-methoxypyridine (CAS No. 348635-46-1) represents a cornerstone in synthetic chemistry with far-reaching implications for pharmaceuticals and agrochemicals. Its unique structural features enable diverse transformations that yield bioactive molecules with therapeutic potential across multiple disease areas. As research continues to uncover new applications for this compound,4-Chloro-2-cyano-3-methoxypyridine will undoubtedly remain at the forefront of molecular innovation.
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